molecular formula C11H19N5O B254122 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

货号 B254122
分子量: 237.3 g/mol
InChI 键: KUGIUJIBZQQITF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one, also known as PBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has shown promising results in various scientific research studies.

作用机制

The mechanism of action of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one involves its ability to bind to metal ions, specifically copper and zinc. 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can chelate copper and zinc ions, which are known to play a role in the aggregation of amyloid-beta peptides. By chelating these metal ions, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can prevent the aggregation of amyloid-beta peptides and reduce their toxicity.
Biochemical and Physiological Effects:
5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the aggregation of amyloid-beta peptides, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can also reduce oxidative stress and inflammation. 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

实验室实验的优点和局限性

One of the advantages of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one is its high specificity for copper and zinc ions. This specificity allows for targeted inhibition of the aggregation of amyloid-beta peptides without affecting other metal-dependent enzymes. However, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has also been shown to have limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the long-term safety and efficacy of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one in humans.

未来方向

There are several future directions for the study of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one. One area of research is the development of more efficient synthesis methods for 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one. Another area of research is the investigation of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration methods for 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one in humans.
Conclusion:
In conclusion, 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one is a promising compound that has shown potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit the aggregation of amyloid-beta peptides through chelation of copper and zinc ions makes it a promising candidate for further study. However, further research is needed to determine the long-term safety and efficacy of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one in humans.

合成方法

The synthesis of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one involves the reaction of 4-(4-aminobutyl)pyrrolidine with cyanogen bromide and triethylamine. This reaction results in the formation of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one as a white crystalline powder. The purity of the compound can be further improved through recrystallization and purification methods.

科学研究应用

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has been studied extensively for its potential therapeutic applications in various scientific research studies. One of the primary applications of 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one is in the treatment of Alzheimer's disease. Studies have shown that 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one can inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. 5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one has also been studied for its potential use in the treatment of Huntington's disease, Parkinson's disease, and other neurodegenerative disorders.

属性

产品名称

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

分子式

C11H19N5O

分子量

237.3 g/mol

IUPAC 名称

5-(4-pyrrolidin-1-ylbutylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H19N5O/c17-11-14-10(9-13-15-11)12-5-1-2-6-16-7-3-4-8-16/h9H,1-8H2,(H2,12,14,15,17)

InChI 键

KUGIUJIBZQQITF-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCCNC2=NC(=O)NN=C2

规范 SMILES

C1CCN(C1)CCCCNC2=NC(=O)NN=C2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。